

1-Methyluric Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Methyluric Acid

Cat. No.: B131657

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyluric acid is a purine derivative and a major metabolite of caffeine and theophylline.^[1] Its presence and concentration in biological fluids are significant indicators of methylxanthine metabolism. This technical guide provides an in-depth overview of **1-methyluric acid**, including its chemical properties, metabolic pathways, and analytical methodologies for its quantification.

Core Data and Properties

A summary of the key quantitative data for **1-methyluric acid** is presented in Table 1.

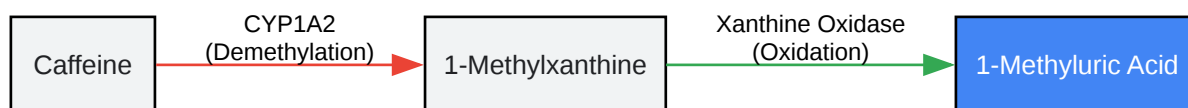
Property	Value	Source
CAS Number	708-79-2	[1]
Molecular Formula	C ₆ H ₆ N ₄ O ₃	[2]
Molecular Weight	182.14 g/mol	[2]
Water Solubility	3.23 g/L	[3][4]
pKa (Strongest Acidic)	7.67	[3][4]
LogP	-1.2	[3][4]
Appearance	Solid	
Purity	≥95%	[1]

Synonyms: 1-Methyl-2,6,8-trihydroxypurine, 1-methylurate, 1-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione.[1][2]

Metabolic Pathway of 1-Methyluric Acid Formation

1-Methyluric acid is primarily formed in the liver as a downstream metabolite of caffeine and theophylline. The metabolic process involves two key enzymatic steps. Initially, caffeine is demethylated by the cytochrome P450 enzyme CYP1A2 to form 1-methylxanthine.

Subsequently, 1-methylxanthine is oxidized by xanthine oxidase to yield **1-methyluric acid**.^[5]
^[6] The pathway is illustrated in the diagram below.



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Caption: Metabolic conversion of caffeine to **1-methyluric acid**.

Experimental Protocols: Quantification in Biological Fluids

The quantification of **1-methyluric acid** in biological samples, such as urine and plasma, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed analytical technique.

Representative HPLC-UV Method for Urinary 1-Methyluric Acid

This protocol is a representative method based on established principles for the analysis of methylxanthines in urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Objective: To extract and concentrate **1-methyluric acid** from the urine matrix and remove interfering substances.
- Materials:
 - Urine sample
 - RP-C18 SPE cartridges
 - Methanol (HPLC grade)
 - Deionized water
 - 0.05% Trifluoroacetic acid (TFA) in water
- Procedure:
 - Condition the RP-C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
 - Load 1 mL of the urine sample onto the conditioned cartridge.
 - Wash the cartridge with 3 mL of 0.05% TFA in water to remove polar interferences.
 - Elute the retained analytes, including **1-methyluric acid**, with 2 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

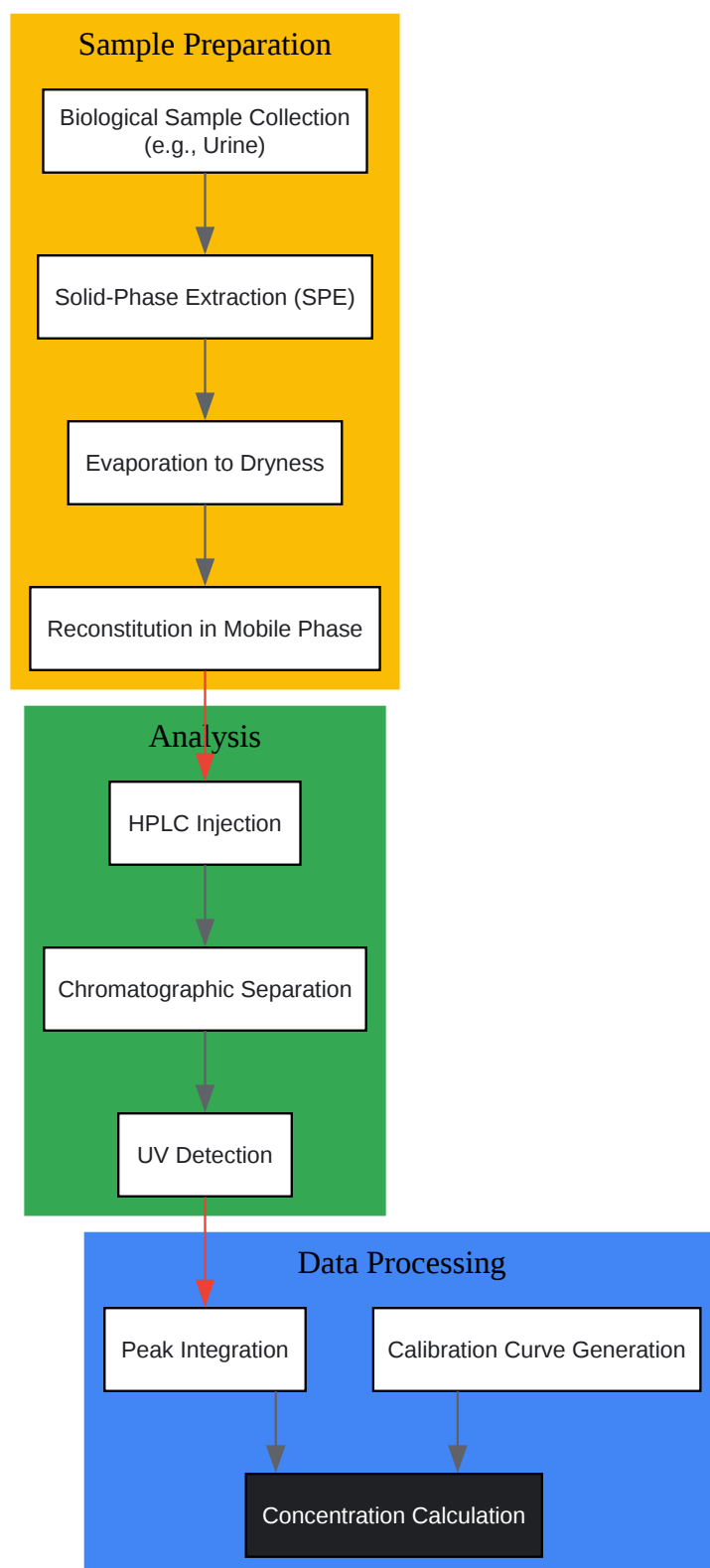
2. HPLC-UV Analysis

- Objective: To separate and quantify **1-methyluric acid**.
- Instrumentation:
 - HPLC system with a UV detector
 - Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Chromatographic Conditions:
 - Mobile Phase: A gradient elution is often used. For example, a mixture of 0.05% aqueous trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B).^[7] A typical gradient might start with a high percentage of Solvent A, with a linear increase in Solvent B over the run time to elute compounds with increasing hydrophobicity.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 20 µL
 - UV Detection Wavelength: 280 nm^[8]
- Quantification:
 - A calibration curve is constructed by analyzing a series of standard solutions of **1-methyluric acid** of known concentrations.
 - The peak area of **1-methyluric acid** in the sample chromatogram is compared to the calibration curve to determine its concentration. In adults, after an average daily caffeine intake of around 509 mg, **1-methyluric acid** is the main metabolite found in urine.^[9]

Studies have shown that urinary concentrations of **1-methyluric acid** have a moderate correlation with caffeine intake.[\[10\]](#)[\[11\]](#)

Experimental Workflow

The logical flow of an experiment to quantify **1-methyluric acid** in a biological sample is depicted in the following diagram.



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Caption: Workflow for quantifying **1-methyluric acid**.

Conclusion

This technical guide provides essential information on **1-methyluric acid** for researchers and professionals in drug development. The data presented, along with the metabolic pathway and a representative analytical protocol, offer a solid foundation for further investigation and application in relevant research areas. The accurate quantification of **1-methyluric acid** is a valuable tool for understanding the metabolism of widely consumed methylxanthines.

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